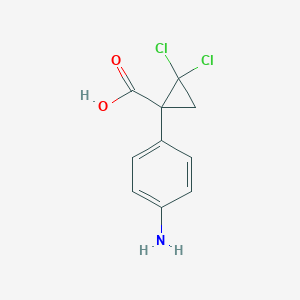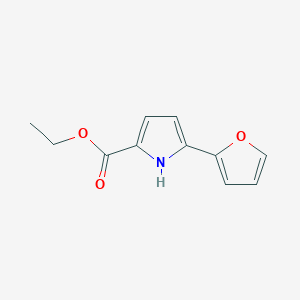
N-(3,3-difluorobutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-difluorobutyl)benzamide (DFBA) is an organic compound that has been studied for its potential applications in various fields. It is a structural analog of N-butylbenzamide, a compound with a wide range of uses, including as a pharmaceutical intermediate, a solvent, and an insecticide. DFBA has been studied for its potential use as an insecticide, an antitumor agent, and an antimicrobial agent. It has also been investigated as a potential treatment for a variety of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Scientific Research Applications
N-(3,3-difluorobutyl)benzamide has been studied for its potential applications in a variety of scientific research fields. It has been investigated for its potential use as an insecticide, an antitumor agent, and an antimicrobial agent. In addition, N-(3,3-difluorobutyl)benzamide has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of N-(3,3-difluorobutyl)benzamide is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also believed that N-(3,3-difluorobutyl)benzamide may act as an antioxidant, reducing the oxidative damage caused by free radicals.
Biochemical and Physiological Effects
N-(3,3-difluorobutyl)benzamide has been studied for its potential biochemical and physiological effects. In animal studies, the compound has been shown to have anti-inflammatory and anti-tumor effects. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress. In addition, N-(3,3-difluorobutyl)benzamide has been shown to have antifungal and antimicrobial effects.
Advantages and Limitations for Lab Experiments
The major advantage of using N-(3,3-difluorobutyl)benzamide in laboratory experiments is that it is relatively inexpensive and easy to synthesize. Furthermore, the compound has a wide range of potential applications, making it a useful tool for researchers. However, the compound is not yet fully understood and its effects are still being studied, so there is a risk of unexpected side effects when using the compound in laboratory experiments.
Future Directions
There are a number of potential future directions for the study of N-(3,3-difluorobutyl)benzamide. These include further investigation of the compound's mechanism of action, as well as its potential applications in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. In addition, further research is needed to determine the optimal dosage and administration of the compound for different applications. Finally, further studies are needed to investigate the potential long-term side effects of N-(3,3-difluorobutyl)benzamide.
Synthesis Methods
N-(3,3-difluorobutyl)benzamide can be synthesized using a variety of methods. The most common method is the condensation reaction of 3,3-difluorobutyric acid and benzamide. This reaction is typically carried out in an aqueous solution at a temperature of 80-90°C. The reaction produces a white solid that can be purified by crystallization.
properties
IUPAC Name |
N-(3,3-difluorobutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c1-11(12,13)7-8-14-10(15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFDTRBTHYNJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C1=CC=CC=C1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-difluorobutyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate, Mixture of diastereomers](/img/structure/B6603884.png)


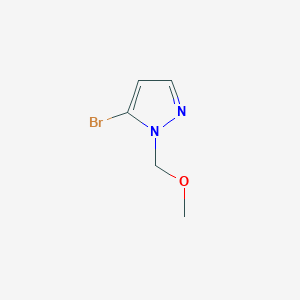
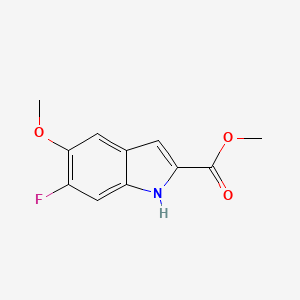
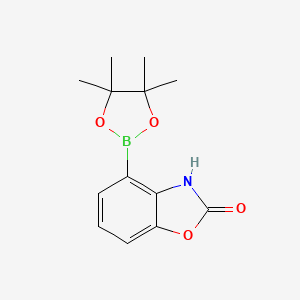
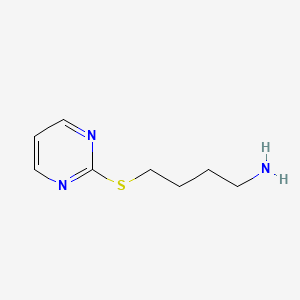


![2,2-difluoro-12-methyl-1lambda5,3-diaza-2-borapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-1(20),4(9),10,12,14-pentaen-1-ylium-2-uide](/img/structure/B6603952.png)
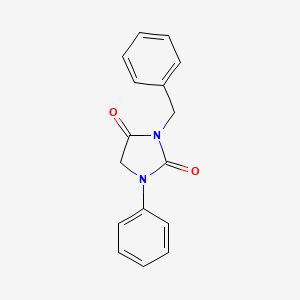
![tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B6603965.png)
